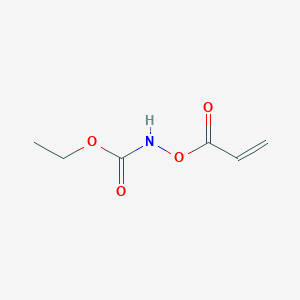

Ethyl (acryloyloxy)carbamate

Description

Structure

3D Structure

Properties

CAS No. |

144168-22-9 |

|---|---|

Molecular Formula |

C6H9NO4 |

Molecular Weight |

159.14 g/mol |

IUPAC Name |

(ethoxycarbonylamino) prop-2-enoate |

InChI |

InChI=1S/C6H9NO4/c1-3-5(8)11-7-6(9)10-4-2/h3H,1,4H2,2H3,(H,7,9) |

InChI Key |

AACVKEXOEQEXPC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NOC(=O)C=C |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl Acryloyloxy Carbamate

Precursor Synthesis and Characterization

The construction of Ethyl (acryloyloxy)carbamate often involves the initial synthesis of its core components: a carbamate (B1207046) structure and an acrylate (B77674) moiety. These precursors are synthesized separately and then combined in a subsequent step.

A critical precursor for the non-isocyanate synthesis of the target molecule is a hydroxyl-functionalized ethyl carbamate. Specifically, ethyl N-(2-hydroxyethyl)carbamate is a key intermediate.

Standard synthesis of this precursor can be achieved through the reaction of 2-aminoethanol (ethanolamine) with ethyl chloroformate. This reaction is typically performed in a solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine added to neutralize the hydrochloric acid byproduct.

An alternative and increasingly preferred non-isocyanate pathway involves the reaction of an amine with a cyclic carbonate. For the analogous precursor, 2-hydroxyethyl butyl carbamate, this is achieved by reacting n-butylamine with ethylene carbonate. radtech.org The reaction is exothermic and the temperature is generally kept below 70°C to prevent side reactions. radtech.org A similar process can be employed for the ethyl analogue by reacting ethylamine with ethylene carbonate. The reaction progress can be monitored by titrating the residual free amine. radtech.org

| Reactants | Product | Conditions |

| 2-Aminoethanol + Ethyl Chloroformate | Ethyl N-(2-hydroxyethyl)carbamate | Dichloromethane or THF solvent, with triethylamine |

| Ethylamine + Ethylene Carbonate | Ethyl N-(2-hydroxyethyl)carbamate | Temperature controlled below 70°C |

This table illustrates common synthetic routes for the key precursor, Ethyl N-(2-hydroxyethyl)carbamate.

The acrylate functionality is typically introduced using an activated acrylic acid derivative or through a transesterification reaction with an alkyl acrylate. For laboratory and industrial-scale synthesis, methyl acrylate is a common and cost-effective acryloyl donor for transesterification. radtech.org The process involves reacting the hydroxyl group of the carbamate precursor with methyl acrylate, which substitutes the methyl group to form the desired product and methanol as a byproduct. radtech.orgchemrxiv.org

Direct Synthesis Routes for this compound

Direct synthesis aims to construct the final molecule in a streamlined process, with a significant focus on developing non-isocyanate routes to enhance safety and reduce raw material costs.

A viable and commercially promising non-isocyanate route to urethane (B1682113) acrylates, such as this compound, is a two-step process that avoids the use of highly toxic isocyanates. radtech.org This methodology is analogous to the synthesis of n-butyl acryloyloxy ethyl carbamate (BAEC). radtech.org

The process consists of:

Formation of a Hydroxyalkylcarbamate: A primary amine (ethylamine) is reacted with a cyclic carbonate (ethylene carbonate). This reaction yields the intermediate, 2-hydroxyethyl ethyl carbamate. The reaction is managed at a temperature below 70°C to minimize side reactions like decarboxylation. radtech.org

Transesterification: The resulting 2-hydroxyethyl ethyl carbamate is then acrylated through a transesterification reaction with an alkyl acrylate, such as methyl acrylate. This step is typically catalyzed by a Lewis acid and results in the final product, this compound, with methanol being removed to drive the reaction to completion. radtech.org

This non-isocyanate pathway is considered more environmentally friendly and safer for large-scale industrial production compared to traditional methods involving isocyanates. nih.govrsc.org

The optimization of reaction parameters is crucial for maximizing yield and purity while minimizing side reactions. For the transesterification step, which is often the critical stage, temperature and catalyst concentration are key variables. radtech.org

Main side reactions that need to be controlled include transurethanization, where the hydroxyalkylcarbamate reacts with itself or the final product. radtech.org These side reactions can generate impurities like ethylene glycol diacrylate (EGDA), which can act as an unwanted cross-linker in application contexts. radtech.org

Research on the synthesis of an analogous compound, n-butyl acryloyloxy ethyl carbamate, has shown that careful control of these parameters can lead to a high-purity product. radtech.org

| Parameter | Condition | Outcome | Purity |

| Temperature | 70°C | Optimized balance between reaction rate and side-product formation. | 96.5% w/w |

| Catalyst Conc. | 3.8% w/w | Achieves high conversion within a reasonable timeframe (11 hours). | 96.5% w/w |

This interactive data table, based on findings for an analogous compound, demonstrates the impact of reaction parameters on the efficacy of the transesterification step in producing acryloyloxycarbamates. radtech.org

The choice of solvent can significantly influence the efficacy of the synthesis, particularly in the transesterification step. Solvents can affect reaction rates and equilibrium positions by influencing the solubility of reactants and catalysts, and by mediating interactions between molecules.

In many modern syntheses of urethane acrylates, solvent-free (bulk) conditions are preferred, especially for the transesterification step. chemrxiv.org This approach simplifies the process, reduces waste, and can help drive the reaction forward by allowing for the efficient removal of the alcohol byproduct (e.g., methanol) by evaporation at elevated temperatures. chemrxiv.org

However, when solvents are used, their properties are critical. Studies on transesterification reactions indicate that the polarity of the solvent can impact the reaction degree. researchgate.net For lipase-catalyzed transesterifications, solvent hydrophobicity has been noted as a factor, though its effect can be minor on the reaction rate itself. nih.gov In the context of carbamate synthesis via transesterification, less polar alcohols have been shown to promote faster reactions, suggesting that solvent polarity can play a key role in the reaction kinetics. rsc.org Toluene is a solvent that has been used for tin-catalyzed transcarbamoylation.

Reaction Conditions and Parameter Optimization

Catalytic Systems in Synthesis

The efficiency of the reaction between 2-hydroxyethyl acrylate and ethyl isocyanate is significantly enhanced by the use of catalysts. Organotin compounds, particularly dibutyltin dilaurate (DBTDL), are widely utilized due to their high catalytic activity for the isocyanate-hydroxyl reaction. Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), can also be employed, sometimes in combination with metal catalysts to achieve synergistic effects. The choice of catalyst influences not only the reaction rate but also the potential for side reactions. For instance, while highly effective, the use of tin-based catalysts is facing increasing scrutiny due to environmental and health concerns, prompting research into alternative catalytic systems.

Non-tin catalysts, including zirconium and bismuth compounds, are emerging as viable alternatives. These catalysts can offer a good balance of reactivity and selectivity, with the added benefit of being more environmentally benign. The catalytic activity is dependent on the metal's Lewis acidity and its ability to coordinate with both the isocyanate and hydroxyl groups, thereby facilitating the nucleophilic attack of the alcohol on the isocyanate.

Below is a comparative table of common catalytic systems used in urethane acrylate synthesis:

| Catalyst Type | Specific Examples | Typical Concentration (% w/w) | Key Characteristics |

| Organotin | Dibutyltin dilaurate (DBTDL) | 0.01 - 0.5 | High activity, promotes rapid curing, potential toxicity concerns. |

| Tertiary Amines | 1,4-Diazabicyclo[2.2.2]octane (DABCO), Triethylamine (TEA) | 0.1 - 2.0 | Moderate activity, can be used as a co-catalyst, can influence polymer stability. |

| Organometallic (Non-tin) | Zirconium acetylacetonate, Bismuth neodecanoate | 0.05 - 1.0 | Lower toxicity than organotins, good catalytic activity, may require higher temperatures. |

| Lewis Acids | Zinc chloride, Aluminum chloride | 0.1 - 1.5 | Can catalyze the reaction, but may also promote side reactions like etherification. |

Temperature and Pressure Influence

The synthesis of this compound is typically conducted under controlled temperature conditions to ensure optimal reaction rates and minimize undesirable side reactions. The reaction is exothermic, and therefore, effective temperature management is crucial.

The reaction is generally carried out at moderate temperatures, typically ranging from 40°C to 80°C. Lower temperatures can lead to impractically slow reaction rates, while higher temperatures increase the risk of side reactions such as allophanate and biuret formation from the reaction of the newly formed carbamate with excess isocyanate. Furthermore, elevated temperatures can induce the premature polymerization of the acrylate group, leading to the formation of unwanted oligomers or polymers and a reduction in the yield of the desired monomer.

The reaction is usually performed at atmospheric pressure. The use of elevated pressure is not typically required for this type of addition reaction and would unnecessarily increase the complexity and cost of the process. Maintaining an inert atmosphere, for example by using a nitrogen blanket, is a common practice to prevent moisture from entering the reaction vessel. Water can react with the isocyanate to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The resulting amine can then react with another isocyanate molecule to form a urea byproduct, which is an impurity.

The following table summarizes the typical influence of temperature on the synthesis:

| Temperature Range | Effect on Reaction Rate | Potential for Side Reactions |

| < 40°C | Slow | Low |

| 40°C - 80°C | Optimal | Moderate; manageable with process control |

| > 80°C | Very fast | High; increased risk of allophanate/biuret formation and acrylate polymerization |

Yield Enhancement and Side Product Mitigation Strategies

Maximizing the yield of this compound while minimizing the formation of side products is a key objective in its synthesis. Several strategies can be employed to achieve this:

Stoichiometric Control: Precise control over the molar ratio of the reactants is critical. A slight excess of the hydroxyalkyl acrylate may be used to ensure complete conversion of the isocyanate, which is often the more expensive and moisture-sensitive reagent.

Controlled Addition of Reactants: The gradual addition of the isocyanate to the hydroxyalkyl acrylate allows for better temperature control of the exothermic reaction and helps to maintain a low concentration of free isocyanate, which in turn minimizes the formation of allophanate and biuret side products.

Use of Inhibitors: To prevent the premature polymerization of the acrylate functionality, radical inhibitors such as hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ) are typically added to the reaction mixture.

Moisture Scavenging: As previously mentioned, the exclusion of moisture is paramount. This can be achieved by using dry reactants and solvents, and by carrying out the reaction under an inert atmosphere.

Catalyst Selection and Optimization: The choice of catalyst and its concentration can significantly impact the selectivity of the reaction. Optimizing the catalyst system can favor the desired urethane formation over side reactions.

Common side products and their mitigation strategies are outlined in the table below:

| Side Product | Formation Mechanism | Mitigation Strategy |

| Allophanate | Reaction of the carbamate product with excess isocyanate. | Controlled addition of isocyanate, maintaining a low isocyanate concentration, moderate reaction temperatures. |

| Biuret | Reaction of a urea byproduct (from isocyanate and water) with excess isocyanate. | Strict moisture control. |

| Urea | Reaction of isocyanate with water to form an amine, which then reacts with another isocyanate. | Strict moisture control. |

| Polyacrylate | Radical polymerization of the acrylate groups. | Addition of radical inhibitors (e.g., MEHQ), moderate reaction temperatures. |

Green Chemistry and Sustainable Synthetic Approaches

In line with the principles of green chemistry, efforts are being made to develop more sustainable synthetic routes for urethane acrylates, including this compound. These approaches aim to reduce the use of hazardous materials, improve energy efficiency, and utilize renewable resources.

A significant focus of green chemistry in this context is the development of non-isocyanate routes . One promising alternative involves the reaction of amines with cyclic carbonates. For the synthesis of a precursor to this compound, this could involve the reaction of ethanolamine with a suitable carbonate, followed by acrylation. This pathway avoids the use of highly toxic isocyanates.

Another key area of sustainable synthesis is the utilization of bio-based feedstocks . Both 2-hydroxyethyl acrylate and components for the ethyl carbamate moiety can potentially be derived from renewable resources. For example, bio-ethanol can be used as a precursor for the ethyl group. Acrylic acid, a key component of HEA, can be produced from bio-based glycerol, a byproduct of biodiesel production. The development of commercially viable routes from biomass to these key building blocks is an active area of research.

Key green chemistry approaches applicable to the synthesis of this compound include:

Atom Economy: The direct addition reaction of HEA and ethyl isocyanate has a high atom economy, as all the atoms of the reactants are incorporated into the final product.

Use of Safer Chemicals: The development of non-isocyanate routes eliminates the need for toxic and hazardous isocyanates.

Use of Renewable Feedstocks: The utilization of bio-derived ethanol (B145695), glycerol (for acrylic acid), and other platform chemicals reduces the reliance on fossil fuels.

Catalysis: The use of efficient and selective catalysts minimizes energy consumption and reduces the formation of byproducts. The development of recyclable and non-toxic catalysts is a key goal.

The transition to these greener synthetic methodologies is crucial for the long-term sustainability of urethane acrylate production.

Chemical Reactivity and Transformation Studies of Ethyl Acryloyloxy Carbamate

Reactivity of the Acryloyl Moiety

The acryloyl group, an α,β-unsaturated carbonyl system, is the primary site for polymerization and addition reactions due to its electrophilic nature and the presence of a reactive carbon-carbon double bond.

Radical Polymerization Pathways and Kinetics

The vinyl group of the acryloyl moiety makes Ethyl (acryloyloxy)carbamate a suitable monomer for radical polymerization. The polymerization proceeds via the typical three stages: initiation, propagation, and termination. The kinetics of this process are influenced by several factors, including monomer concentration, initiator concentration, and temperature.

The polymerization process is characterized by the following key kinetic events:

Initiation: A radical initiator (e.g., AIBN, benzoyl peroxide) decomposes to form primary radicals, which then react with a monomer molecule to initiate the polymer chain.

Propagation: The monomer radical adds to another monomer molecule, rapidly extending the polymer chain. This step is typically very fast.

Termination: The growth of polymer chains is halted through combination or disproportionation of two growing radical chains.

In the polymerization of multifunctional acrylates, autoacceleration, a phenomenon where the polymerization rate increases, can occur due to diffusion-controlled termination. imaging.org This is followed by autodeceleration as the propagation reaction becomes diffusion-controlled at high conversion. imaging.org The final monomer conversion is influenced by the nominal reaction rate, the point of onset of deceleration, and the conversion achieved after this onset. imaging.org

Table 1: Factors Influencing Radical Polymerization of Acrylate (B77674) Monomers imaging.org

| Factor | Effect on Nominal Reaction Rate | Effect on Final Conversion |

| Monomer Reactivity | Increases with higher reactivity | Generally increases |

| Initiator Concentration | Increases | Generally increases |

| Light Intensity (UV curing) | Increases | Generally increases |

| Film Thickness | Decreases (for UV curing) | Generally decreases |

It is important to note that while these trends are generally applicable to acrylates, the specific kinetic parameters for this compound would require experimental determination.

Michael Addition Reactions

The electrophilic β-carbon of the acryloyl group in this compound is susceptible to nucleophilic attack in a Michael addition reaction. This reaction is a versatile method for carbon-carbon and carbon-heteroatom bond formation. A variety of nucleophiles, including amines, thiols, and carbanions, can add to the activated double bond.

Studies on similar asymmetric divinylic compounds, such as 2-(acryloyloxy)ethyl methacrylate (B99206) (AOEMA), have shown that the Michael addition of amines occurs selectively at the more reactive acrylate double bond over the methacrylate double bond. rsc.org This selectivity is attributed to the lower electrophilicity of the methacrylate group due to the electron-donating effect of the α-methyl group. rsc.org Given that this compound possesses a single acryloyl group, it is expected to readily undergo Michael addition with suitable nucleophiles.

The reaction of acrylamides with amino compounds has been shown to proceed via a Michael addition to form 3-(alkylamino)propionamides. nih.gov However, these adducts can undergo a retro-Michael reaction upon heating. nih.gov

The reactivity of Michael acceptors is significantly influenced by the substituents. For instance, in a study of the reaction of N-arylacrylamides with glutathione, electron-withdrawing groups on the aryl ring increased the reaction rate, while electron-donating groups decreased it. nih.gov This suggests that the electronic nature of the carbamate (B1207046) portion of this compound could influence its reactivity as a Michael acceptor.

Table 2: Relative Rates of Michael Addition of Glutathione to various N-Arylacrylamides nih.gov

| N-Aryl Substituent | Relative Rate Constant (s-1) | Half-life (min) |

| o-nitrophenyl | 1.92 x 10-3 | 6 |

| p-methoxyphenyl | 3.38 x 10-5 | 343 |

This data for N-arylacrylamides illustrates the significant impact of substituents on the reactivity of the acryloyl system in Michael additions.

Cycloaddition Reactions

The acryloyl double bond of this compound can participate as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction. In this [4+2] cycloaddition, the acrylate acts as the 2π-electron component, reacting with a conjugated diene. The reactivity of the acrylate in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups on the carbonyl.

For example, the Diels-Alder reaction of cyclopentadiene (B3395910) with various alkyl acrylates has been studied, demonstrating the formation of norbornene derivatives. researchgate.net The presence of catalysts, such as Lewis acids, can increase the reaction rate and influence the stereoselectivity. researchgate.net While specific studies on this compound as a dienophile are not prevalent, its reactivity can be compared to that of other acrylates like methyl acrylate. The reaction of 1-(p-substituted phenyl)buta-1,3-dienes with methyl acrylate yields 2-arylcyclohex-3-enecarboxylates, with the substituent on the diene affecting the stereochemical outcome. rsc.org

The furan/maleimide Diels-Alder reaction is a well-studied reversible cycloaddition. mdpi.com While not a direct analogue, studies involving urethane (B1682113) acrylates with incorporated Diels-Alder adducts highlight the utility of combining acrylate chemistry with cycloaddition reactions for creating functional materials. mdpi.com

Reactivity of the Carbamate Moiety

The carbamate group (-OC(O)N-) in this compound presents its own set of reactive pathways, distinct from the acryloyl moiety. These reactions typically involve the carbonyl carbon of the carbamate.

Hydrolytic Stability and Degradation Pathways

Studies on the hydrolysis of N-acyloxymethyl derivatives of azetidin-2-ones, which share the N-O-C=O substructure with the "acryloyloxy" part of the name, indicate that hydrolysis occurs at the ester function. nih.gov Under pH-independent and acid-catalyzed conditions, the mechanism involves alkyl C-O fission and the formation of an exocyclic iminium ion. nih.gov Base-catalyzed hydrolysis, on the other hand, proceeds through a rate-limiting attack of hydroxide (B78521) at the ester carbonyl carbon. nih.gov

For carbamates in general, base-catalyzed hydrolysis can proceed through two competing mechanisms: a direct nucleophilic attack of the hydroxide ion on the carbonyl carbon (BAC2 mechanism) or an elimination-addition mechanism (E1cB) involving deprotonation of the carbamate nitrogen.

Acid-catalyzed hydrolysis of amides and carbamates often involves protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. youtube.com

Nucleophilic Substitution Reactions

The carbonyl carbon of the carbamate group is an electrophilic center and can undergo nucleophilic substitution. However, amides and carbamates are generally less reactive towards nucleophilic substitution than esters or acid chlorides due to resonance stabilization. oxfordsciencetrove.com

For nucleophilic substitution to occur at the carbamate carbonyl, either a highly reactive nucleophile or activation of the carbamate group is typically required. The reaction generally proceeds through a tetrahedral intermediate. youtube.com The nature of the leaving group is crucial; for a substitution to be successful, the incoming nucleophile must be a stronger base than the leaving group.

While intermolecular nucleophilic substitution on simple carbamates is not highly facile, intramolecular reactions can be more rapid. For example, the hydrolysis of phenyl N-(o-carboxyphenyl)carbamate is accelerated by the intramolecular nucleophilic attack of the neighboring ionized carboxyl group. nih.gov

In the context of this compound, the (acryloyloxy) group attached to the nitrogen is a potential leaving group. However, the stability of the corresponding anion would determine its leaving group ability. Reactions involving nucleophilic attack would have to compete with reactions at the more electrophilic acryloyl β-carbon.

Role in Protecting Group Chemistry

In synthetic organic chemistry, a protecting group is a molecular fragment that is temporarily introduced to mask a specific functional group, preventing it from reacting under certain conditions while transformations are carried out elsewhere in the molecule. wikipedia.org Carbamates are a cornerstone of protecting group chemistry, particularly for amines, due to their ability to moderate the high reactivity and basicity of the amino group. chem-station.comyoutube.com They are generally stable under a range of conditions and can be installed and removed with high yields. masterorganicchemistry.comorganic-chemistry.org

Commonly used carbamate protecting groups include tert-Butyloxycarbonyl (Boc), Carbobenzyloxy (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). The selection of a specific carbamate protector depends on its deprotection conditions, which allows for orthogonal strategies where one group can be removed selectively in the presence of others. masterorganicchemistry.comorganic-chemistry.org

Table 1: Comparison of Common Carbamate Protecting Groups

| Protecting Group | Structure | Deprotection Conditions | Key Features |

| Boc (tert-Butyloxycarbonyl) | Strong acids (e.g., HCl, CF₃COOH), or heat. masterorganicchemistry.com | Stable to base and hydrogenolysis. | |

| Cbz (Carbobenzyloxy) | Catalytic hydrogenolysis (e.g., H₂, Pd/C). masterorganicchemistry.com | Stable to acidic and basic conditions. | |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Basic conditions (e.g., piperidine). masterorganicchemistry.com | Labile to base, stable to acid and hydrogenolysis. | |

| This compound | Not established as a standard protecting group. | Contains a highly reactive acrylate group. |

Despite being a carbamate, this compound is not a conventional choice for a protecting group. The presence of the highly reactive acrylate functional group complicates its use in this role. The acrylate moiety is susceptible to polymerization, Michael addition by nucleophiles, and hydrolysis, which could lead to undesired side reactions during a synthetic sequence. A successful protecting group should remain inert to the various reaction conditions it is subjected to before its intended removal. masterorganicchemistry.com The inherent reactivity of the acrylate portion of this compound makes it generally unsuitable for the stability and selectivity required of a protecting group in complex multi-step syntheses.

Cross-Reactivity Between Functional Groups

The chemical profile of this compound is dominated by the interplay between its two primary functional groups: the acrylate and the N-acyloxycarbamate. This duality gives rise to specific reactivity patterns and potential intramolecular interactions.

The acrylate group is an α,β-unsaturated ester, which makes it a potent Michael acceptor, readily reacting with soft nucleophiles like thiols and amines at the β-position. It is also a monomer that can undergo rapid free-radical polymerization, a reaction that can be initiated by heat, light, or chemical initiators.

The N-acyloxycarbamate group is more complex. Like other carbamates, it can be hydrolyzed under acidic or basic conditions, though it is generally more stable than a simple ester. noaa.govnih.gov The N-O bond is a potential weak point, and N-alkoxycarbamates can undergo intramolecular cyclization reactions. For instance, related N-benzyloxycarbamates have been shown to cyclize when treated with a base to generate an internal carbanion, leading to the formation of cyclic hydroxamic acid derivatives. nih.gov

The proximity of these two groups in this compound allows for potential cross-reactivity:

Intramolecular Cyclization: Under basic conditions, deprotonation of the carbamate nitrogen could potentially be followed by an intramolecular Michael addition onto the acrylate double bond, which would lead to the formation of a five-membered ring system.

Hydrolytic Sensitivity: The entire molecule is sensitive to hydrolysis. The acrylate ester can be cleaved under basic conditions (saponification). The carbamate itself can also be hydrolyzed, particularly under strong acid or base, to release acrylic acid, ammonia, and ethanol (B145695) (after decarboxylation). noaa.gov

Polymerization vs. Other Reactions: In the presence of radicals, the dominant reaction will be the polymerization of the acrylate moiety. This reactivity must be suppressed if selective modification of the carbamate is desired. Conversely, conditions intended to modify the carbamate (e.g., strong base) might trigger anionic polymerization of the acrylate.

The general reactivity of carbamates dictates incompatibility with strong acids, bases, and strong reducing agents. noaa.gov This, combined with the reactivity of the acrylate, requires careful selection of reaction conditions to achieve selective transformations.

Derivatization Strategies for Functionalization

The bifunctional nature of this compound offers multiple handles for chemical modification, allowing for the synthesis of a variety of derivatives. Functionalization can be targeted at the acrylate double bond, the carbamate N-H group, or the ester functionalities.

Reactions at the Acrylate Moiety: The carbon-carbon double bond is a prime site for derivatization.

Michael Addition: As a classic Michael acceptor, the acrylate group can react with a wide range of nucleophiles (e.g., primary and secondary amines, thiols, phosphines) to introduce new functional groups at the β-position. This is one of the most reliable methods for its derivatization.

Cycloaddition Reactions: The electron-deficient double bond can participate in Diels-Alder reactions with suitable dienes or in 1,3-dipolar cycloadditions.

Polymerization: Co-polymerization with other monomers can be used to incorporate the (acryloyloxy)carbamate unit into a larger polymer chain, imparting specific properties to the resulting material.

Reactions at the Carbamate N-H Group: The proton on the nitrogen atom is acidic and can be removed by a base.

N-Alkylation/N-Arylation: The resulting anion can be reacted with alkyl or aryl halides to introduce substituents on the nitrogen atom. Care must be taken as these basic conditions could also initiate polymerization of the acrylate.

N-Acylation: Reaction with acyl chlorides or anhydrides would yield N-acyl derivatives.

Transesterification: Both the ethyl group of the carbamate and the ester function of the acrylate portion could potentially be exchanged by reaction with a different alcohol under catalytic conditions, although this is often less straightforward than other transformations.

Table 2: Potential Derivatization Strategies for this compound

| Reaction Site | Reagent Type | Reaction Type | Resulting Functional Group |

| Acrylate C=C | Amines, Thiols, Phosphines | Michael Addition | β-Amino, β-Thio, or β-Phosphino Propionate |

| Acrylate C=C | Dienes, Dipoles | Cycloaddition | Cyclic Adducts |

| Acrylate C=C | Radical/Anionic Initiator | Polymerization | Polymer Backbone |

| Carbamate N-H | Base + Alkyl Halide | N-Alkylation | N-Substituted Carbamate |

| Carbamate N-H | Acyl Halide | N-Acylation | N-Acyl Carbamate |

These strategies allow this compound to serve as a versatile building block for synthesizing more complex molecules and functional materials. For example, derivatization with fluorescent molecules via Michael addition could create probes for biological imaging, while incorporation into polymers could be used to modify surface properties or create cross-linkable resins.

Advanced Spectroscopic and Structural Elucidation of Ethyl Acryloyloxy Carbamate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For Ethyl (acryloyloxy)carbamate, distinct signals are expected for the ethyl group protons, the vinylic protons of the acrylate (B77674) group, and the proton on the carbamate (B1207046) nitrogen.

The ethyl group typically presents as a quartet for the methylene (B1212753) protons (-O-CH₂-) due to coupling with the three methyl protons, and a triplet for the methyl protons (-CH₃) from coupling with the two methylene protons. docbrown.info The protons of the acryloyl group (CH₂=CH-) form a complex system. They typically appear as a doublet of doublets for each of the three protons due to geminal (²J), cis (³J), and trans (³J) couplings. libretexts.org The N-H proton of the carbamate group is expected to appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| -NH- | 5.0 - 8.0 | broad singlet | - |

| H₂C=CH- (trans to C=O) | 6.3 - 6.5 | doublet of doublets | ³J_trans ≈ 17 Hz, ²J_gem ≈ 1.5 Hz |

| H₂C=CH- (cis to C=O) | 5.8 - 6.0 | doublet of doublets | ³J_cis ≈ 10 Hz, ²J_gem ≈ 1.5 Hz |

| H₂C=CH- | 6.0 - 6.2 | doublet of doublets | ³J_trans ≈ 17 Hz, ³J_cis ≈ 10 Hz |

| -O-CH₂-CH₃ | 4.1 - 4.3 | quartet | ³J ≈ 7 Hz |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and can vary based on solvent and concentration.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each chemically non-equivalent carbon atom produces a distinct signal. In broadband-decoupled ¹³C NMR, signals typically appear as singlets.

For this compound, distinct signals are anticipated for the two carbonyl carbons (one from the acrylate and one from the carbamate), the two vinylic carbons, the methylene and methyl carbons of the ethyl group. The chemical shifts are influenced by the electronegativity of adjacent atoms; carbons bonded to oxygen or nitrogen appear further downfield. libretexts.org The carbamate carbonyl carbon is typically observed at a slightly higher field (more shielded) compared to ester or amide carbonyls, often around 150-155 ppm. reddit.com The acrylate carbonyl appears in the typical ester range. libretexts.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -O-(C=O)-NH- | 152 - 156 |

| H₂C=CH-(C=O)- | 164 - 167 |

| H₂C=CH- | 130 - 132 |

| H₂C=CH- | 127 - 129 |

| -O-CH₂-CH₃ | 61 - 64 |

Note: Chemical shifts are referenced to TMS.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting the -CH₂- and -CH₃ protons of the ethyl group. It would also reveal the intricate coupling network between the three vinylic protons of the acrylate group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). columbia.edu An HSQC spectrum would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2. For example, it would show a cross-peak between the proton signal at ~4.2 ppm and the carbon signal at ~62 ppm, confirming the -O-CH₂- assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment maps long-range correlations between protons and carbons, typically over two or three bonds (²J_CH, ³J_CH). columbia.eduyoutube.com HMBC is essential for connecting the different functional groups. Key expected correlations would include:

The ethyl -O-CH₂- protons showing a correlation to the carbamate carbonyl carbon.

The N-H proton showing correlations to both the carbamate and acrylate carbonyl carbons.

The vinylic protons showing correlations to the acrylate carbonyl carbon, establishing the connectivity of the acrylate moiety.

Together, these 2D NMR techniques provide a comprehensive and unambiguous map of the molecular structure, confirming the sequence and linkage of the ethyl, carbamate, and acryloyloxy fragments. nih.gov

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. It is particularly effective for identifying the functional groups present in a compound.

The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of its functional groups.

Carbonyl (C=O) Vibrations: The molecule contains two distinct carbonyl groups. The acrylate ester C=O stretch is expected to produce a very strong IR absorption around 1725-1740 cm⁻¹. spectroscopyonline.com The carbamate C=O stretch typically appears at a slightly lower wavenumber, around 1690-1710 cm⁻¹, and is also a strong band in the IR spectrum. oup.com

N-H Vibrations: The carbamate N-H group gives rise to a stretching vibration (νN-H) in the region of 3200-3400 cm⁻¹ in the IR spectrum. An N-H bending vibration (δN-H) is also expected around 1520-1540 cm⁻¹.

C=C Vibration: The acrylate vinylic C=C stretch will produce a band around 1630-1640 cm⁻¹. This band is often stronger in the Raman spectrum than in the IR.

C-O Vibrations: Multiple C-O stretching vibrations are present. The C-O stretches associated with the ester and carbamate groups are expected in the 1000-1300 cm⁻¹ region. spectroscopyonline.com

C-H Vibrations: The C-H stretching vibrations of the ethyl and vinyl groups will be observed in the 2850-3100 cm⁻¹ range.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Carbonyl (Acrylate) | C=O Stretch | 1725 - 1740 | Strong |

| Carbonyl (Carbamate) | C=O Stretch | 1690 - 1710 | Strong |

| Alkene | C=C Stretch | 1630 - 1640 | Medium |

| Amine | N-H Stretch | 3200 - 3400 | Medium, broad |

| Amine | N-H Bend | 1520 - 1540 | Medium |

| Ester/Carbamate | C-O Stretch | 1000 - 1300 | Strong |

Real-time vibrational spectroscopy is a powerful Process Analytical Technology (PAT) tool for monitoring chemical reactions as they occur. researchgate.netrsc.org Techniques like in-situ FTIR or Raman spectroscopy can track the concentration of reactants, intermediates, and products over time without the need for sample extraction. thermofisher.commonash.edu

For reactions involving this compound, such as its polymerization via the acrylate group, real-time spectroscopy would be highly informative. By inserting a fiber-optic probe into the reaction vessel, one could continuously collect spectra. The polymerization process could be monitored by observing the decrease in the intensity of the vibrational bands associated with the acrylate monomer, specifically:

The C=C stretching vibration (~1635 cm⁻¹).

The vinylic C-H out-of-plane bending vibrations (~810 cm⁻¹ and ~985 cm⁻¹).

The rate of disappearance of these peaks is directly proportional to the rate of monomer consumption, allowing for precise kinetic analysis of the polymerization reaction. researchgate.net This approach is invaluable for optimizing reaction conditions, ensuring product consistency, and understanding reaction mechanisms. Similarly, the formation of the carbamate could be monitored by tracking the appearance of its characteristic carbonyl and N-H bands. liu.se

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Tetramethylsilane (TMS) |

| Ethyl acetate |

| Ethyl carbamate |

| Acryloyl chloride |

| Acrylic acid |

| Carbon dioxide |

| 2-Methylpiperidine |

| 2-Methylpiperidinium chloride |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is an indispensable tool for the precise characterization of novel compounds like this compound. It provides highly accurate mass measurements, enabling the determination of elemental composition and offering insights into molecular structure through fragmentation analysis.

HRMS analysis of this compound would yield a high-resolution mass spectrum, allowing for the determination of its exact mass. From this, the elemental formula can be confidently deduced. The theoretical exact mass of this compound (C6H9NO4) can be calculated and compared with the experimentally obtained value. The acceptable mass error is typically within a few parts per million (ppm), confirming the elemental composition.

Table 1: Representative HRMS Data for this compound

| Parameter | Value |

|---|---|

| Formula | C6H9NO4 |

| Theoretical Exact Mass (M) | 159.0532 u |

| Ionization Mode | Electrospray Ionization (ESI) |

| Adduct Ion | [M+H]+ |

| Theoretical m/z of [M+H]+ | 160.0604 |

| Observed m/z | 160.0601 |

| Mass Error | -1.9 ppm |

This data is representative and illustrates the expected outcome of an HRMS experiment.

Tandem mass spectrometry (MS/MS) is employed to further elucidate the structure of this compound by inducing fragmentation of the precursor ion and analyzing the resulting product ions. The fragmentation pattern provides a "fingerprint" of the molecule, confirming the connectivity of its functional groups. For related carbamate compounds, characteristic losses such as CO2 (44 Da) are often observed. s4science.at The fragmentation of the acrylate moiety would also produce specific product ions.

Table 2: Plausible MS/MS Fragmentation of this compound [M+H]+

| Precursor Ion (m/z) | Collision Energy | Product Ions (m/z) | Plausible Neutral Loss/Fragment |

|---|---|---|---|

| 160.0604 | 10-30 eV (variable) | 116.0706 | CO2 (Carbon Dioxide) |

| 160.0604 | 10-30 eV (variable) | 88.0502 | C3H4O2 (Acrylic Acid) |

| 160.0604 | 10-30 eV (variable) | 72.0451 | C3H5NO (Acrylamide) |

This table represents a hypothetical fragmentation pattern based on the known fragmentation of similar functional groups.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov While obtaining suitable single crystals of a relatively small and potentially reactive monomer like this compound can be challenging, a successful crystallographic analysis would provide precise bond lengths, bond angles, and intermolecular interactions. This information is invaluable for understanding its reactivity and solid-state properties. To date, no public crystal structure of this compound has been reported. However, crystal structures of other functionalized carbamates have been determined, revealing details about their molecular conformation and hydrogen bonding networks. jeol.comnih.gov

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating this compound from reaction byproducts, starting materials, and other impurities, as well as for quantifying its purity.

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. A method for this compound would involve optimizing parameters such as the injection port temperature, the temperature program of the GC oven, and the type of capillary column to achieve good separation and peak shape. The mass spectrometer detector provides both qualitative (mass spectrum) and quantitative data. For many acrylates and carbamates, GC-MS is a standard analytical method. who.int

Table 3: Representative GC-MS Method Parameters for Analysis of Acrylate and Carbamate Compounds

| Parameter | Condition |

|---|---|

| GC System | Agilent 7890B or equivalent |

| MS System | Agilent 5977B or equivalent |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |

| Injection Volume | 1 µL (split or splitless) |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 50 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| MS Quadrupole Temp | 150 °C |

| Scan Range | m/z 40-400 |

These parameters are illustrative and would require optimization for the specific analysis of this compound.

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile or stable for GC analysis. For this compound, a reversed-phase HPLC method would likely be developed. This would involve selecting an appropriate C8 or C18 column and optimizing the mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol) to achieve the desired separation. Detection could be accomplished using a UV detector, as the acrylate and carbamate functionalities exhibit UV absorbance.

Table 4: Representative HPLC Method Parameters for Carbamate Analysis

| Parameter | Condition |

|---|---|

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or similar |

| Mobile Phase | A: Water; B: Acetonitrile |

| Gradient | 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

These parameters are based on general methods for carbamate analysis and would need to be adapted and validated for this compound.

Computational and Theoretical Investigations of Ethyl Acryloyloxy Carbamate

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental in understanding the electronic structure and intrinsic properties of a molecule at the atomic level. These methods solve the Schrödinger equation (or its approximations) for a given system, providing precise data on geometry, energy, and electronic distribution.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a workhorse in quantum chemistry for predicting the properties of molecules. For Ethyl (acryloyloxy)carbamate, DFT calculations would be employed to determine its most stable three-dimensional geometry by optimizing bond lengths, bond angles, and dihedral angles. This optimization process finds the lowest energy conformation of the molecule.

DFT calculations provide key energetic information, such as the total electronic energy and the heat of formation, which are indicators of the molecule's thermodynamic stability. By comparing the energies of different isomers or conformers, the most likely structures to exist can be identified. For instance, studies on related molecules like acrylic acid grafted polypropylene (B1209903) have utilized DFT to examine molecular geometries and energetics. nih.gov The electronic properties derived from DFT, such as the dipole moment and polarizability, would reveal how the molecule interacts with electric fields, which is essential for understanding its behavior in various media.

Illustrative Geometric Parameters for this compound

Disclaimer: The following table contains illustrative values based on standard bond lengths and data from DFT calculations on structurally similar molecules, such as acrylic acid and various carbamates. researchgate.netdergipark.org.tr These are not direct results from a published study on this compound.

| Parameter | Bond/Angle | Illustrative Value |

| Bond Lengths (Å) | C=O (Acrylate) | 1.21 Å |

| C=C (Acrylate) | 1.34 Å | |

| C-O (Ester) | 1.36 Å | |

| N-C (Carbamate) | 1.37 Å | |

| C=O (Carbamate) | 1.22 Å | |

| Bond Angles (°) | O=C-O (Ester) | 125° |

| C-N-H | 115° | |

| C-O-C | 116° |

Molecular Orbital Analysis (HOMO/LUMO)

Molecular orbital theory describes the wave-like behavior of electrons in molecules. The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netdergipark.org.tr

For this compound, the HOMO is expected to have significant contributions from the lone pair electrons on the nitrogen and oxygen atoms of the carbamate (B1207046) group. The LUMO would likely be localized over the acrylate (B77674) moiety, specifically the C=C double bond and the C=O group, which are known electron-accepting regions. A smaller HOMO-LUMO gap suggests higher reactivity. DFT calculations on acrylic acid, for example, have determined its HOMO-LUMO gap to be approximately 5.545 eV. researchgate.netdergipark.org.trdergipark.org.tr This value serves as a reference point, though the addition of the carbamate group would modulate the electronic properties and thus the precise gap for the title compound.

Illustrative Frontier Orbital Energies

Disclaimer: The following values are hypothetical and intended for illustrative purposes to demonstrate the output of a typical molecular orbital analysis.

| Parameter | Illustrative Energy Value (eV) | Significance |

| HOMO Energy | -7.5 eV | Electron-donating capability (nucleophilicity) |

| LUMO Energy | -1.8 eV | Electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap | 5.7 eV | Chemical reactivity, stability, electronic transitions |

Reaction Pathway and Transition State Calculations

Computational chemistry can map out the entire energy landscape of a chemical reaction, providing a detailed mechanism. For this compound, several reactions could be of interest, including its polymerization via the acrylate group, hydrolysis of the ester or carbamate linkages, or its reaction with other small molecules.

Using DFT, chemists can model the step-by-step transformation from reactants to products. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate. For example, computational studies on urethane (B1682113) formation have used DFT to elucidate catalytic mechanisms and determine activation barriers. mdpi.com A similar approach for this compound could predict its polymerization behavior or its stability towards hydrolysis under different conditions (e.g., acidic or basic).

Molecular Dynamics (MD) Simulations

While QM methods are excellent for understanding the properties of single or small groups of molecules, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD allows for the investigation of larger systems and dynamic processes that occur over nanoseconds to microseconds.

Conformational Analysis and Dynamics

This compound possesses several rotatable single bonds, which means it can exist in multiple spatial arrangements, or conformations. The carbamate group itself can exist as syn and anti rotamers due to the partial double-bond character of the C-N bond. nih.gov The ethyl spacer adds further flexibility.

Intermolecular Interactions and Solvent Effects

MD simulations are particularly powerful for studying condensed-phase systems, such as the pure liquid state of this compound or its solution in a solvent. These simulations can model the non-covalent interactions between molecules, such as hydrogen bonds and van der Waals forces. The carbamate's N-H group can act as a hydrogen bond donor, while the carbonyl oxygens of both the acrylate and carbamate groups can act as hydrogen bond acceptors.

The choice of solvent can significantly influence the behavior of the solute. acs.org MD simulations can explicitly model the solvent molecules, providing insight into solvation shells and how the solvent affects the conformational equilibrium of this compound. nih.gov For example, polar solvents would be expected to stabilize more polar conformers through dipole-dipole interactions and hydrogen bonding. Understanding these interactions is critical for predicting solubility, aggregation behavior, and the molecule's function in a specific environment, such as in a coating formulation or a reaction mixture. unt.edu

Predictive Modeling of Reactivity and Selectivity

No specific research data is available for this compound.

Kinetic Modeling of Polymerization Processes

No specific research data is available for this compound.

Applications in Advanced Materials Science and Organic Synthesis

Ethyl (acryloyloxy)carbamate as a Monomer in Polymer Science

The presence of the acrylate (B77674) group allows this compound to participate in various polymerization reactions, enabling the creation of a wide range of polymeric architectures.

Homopolymerization Characteristics and Kinetics

The homopolymerization of acryloyloxy carbamate (B1207046) monomers can be initiated through methods like photopolymerization. The kinetics of such reactions are influenced by several factors, including the concentration of the photoinitiator and the intensity of the light source. For instance, in the photopolymerization of a structurally related monomer, 2,2-di((acryloyloxy)methyl)butyl bis(2-(acryloyloxy)ethyl)carbamate (DBAC), the rate of polymerization and the final double bond conversion were found to be high. tandfonline.com The polymerization rate can be calculated by taking the time derivative of the conversion curve, which is typically monitored by observing the decrease in the absorbance of the C=H bond in real-time infrared (RT-IR) spectroscopy. tandfonline.com

Studies on analogous monomers show that both the polymerization rate and the final conversion increase with higher photoinitiator concentrations up to a certain point, after which they may level off. Similarly, increasing the light intensity generally leads to a faster reaction and higher conversion. tandfonline.com These findings suggest that the homopolymerization of this compound can be effectively controlled by adjusting these reaction parameters.

Table 1: Factors Influencing Photopolymerization Kinetics of an Acryloyloxy Carbamate Monomer (DBAC) tandfonline.com

| Parameter | Effect on Polymerization Rate | Effect on Final Conversion |

| Photoinitiator Concentration | Increases with concentration | Increases with concentration |

| Light Intensity | Increases with higher intensity | Increases with higher intensity |

The kinetics of the reaction of amines with carbon dioxide to form carbamates have also been studied, revealing a process that can be catalyzed by hydroxide (B78521) ions. researchgate.net The rate-limiting step often involves the formation and cleavage of the carbon-nitrogen bond. researchgate.net

Copolymerization with Diverse Monomers

This compound's ability to copolymerize with other vinyl monomers opens the door to creating materials with a vast range of properties. By carefully selecting comonomers, polymers can be designed for specific applications. For example, copolymerization of the related monomer [2-(acryloyloxy)ethyl] trimethylammonium chloride (AEtMACl) with 2-(diethylamino)ethyl acrylate (DEAEA) has been thoroughly investigated. rsc.org Such copolymerizations can yield polymers with desirable characteristics like temperature and pH responsiveness. rsc.org

A key aspect of copolymerization is the reactivity ratio of the monomers, which determines the composition of the resulting polymer chain. In the case of AEtMACl and protonated DEAEA, the apparent reactivity ratios were found to be approximately 1 over a wide range of feed compositions. rsc.org This rare characteristic implies that there is almost no compositional drift during polymerization, meaning the final copolymer has the same composition as the initial comonomer feed, regardless of the conversion level. rsc.org This allows for the synthesis of copolymers with highly homogeneous composition and microstructure. rsc.org Other examples include the copolymerization of [2-(acryloyloxy)ethyl] trimethylammonium chloride with 1-vinyl-2-pyrrolidinone to create hydrogels for dye retention. mdpi.com

Controlled Radical Polymerization Strategies (ATRP, RAFT, NMP)

Controlled radical polymerization (CRP) techniques have revolutionized polymer synthesis by allowing for the creation of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures. sigmaaldrich.com

Atom Transfer Radical Polymerization (ATRP) is a robust CRP method catalyzed by transition metal complexes, typically copper. sigmaaldrich.comnih.gov It has been successfully applied to a wide range of acrylate monomers. The process involves a reversible transfer of a halogen atom between a dormant polymer chain and the catalyst complex, maintaining a low concentration of active propagating radicals and thus minimizing termination reactions. nih.gov While direct ATRP of this compound is not extensively documented, the successful polymerization of similar acrylate and methacrylate (B99206) monomers, such as oligo(ethylene oxide) methyl ether acrylate and 2-(methacryloyloxy)ethyl choline (B1196258) phosphate, under various ATRP conditions, including fully oxygen-tolerant systems, suggests its feasibility. nih.govrsc.org

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization is another powerful CRP technique that uses a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. nih.govmdpi.com RAFT is compatible with a broad range of monomers, including acrylates. The RAFT polymerization of [2-(acryloyloxy)ethyl] trimethylammonium chloride (AEtMACl) with 2-(diethylamino)ethyl acrylate (DEAEA) demonstrates the applicability of this method to acryloyloxy-containing monomers, yielding well-defined copolymers. rsc.org This technique enables the synthesis of block copolymers and other complex architectures by carefully choosing the RAFT agent and reaction conditions. mdpi.com

Nitroxide-Mediated Polymerization (NMP) is a CRP method that utilizes a stable nitroxide radical to reversibly trap the growing polymer chain, controlling the polymerization. While widely used for monomers like styrene, its application to acrylates has historically been more challenging. However, advancements in nitroxide chemistry have expanded its scope. Specific studies on the NMP of this compound are not prominent in the literature, but the general principles of NMP represent a potential, albeit less explored, route for its controlled polymerization.

Development of Polymeric Materials

The polymers derived from this compound are key components in the development of advanced functional materials.

Fabrication of Hydrogels and Smart Materials

Hydrogels are three-dimensional, crosslinked polymer networks that can absorb and retain large quantities of water or biological fluids. fourwaves.comnih.gov Their biocompatibility and tunable properties make them ideal for biomedical applications. fourwaves.com Polymers based on acryloyloxy monomers are excellent candidates for hydrogel fabrication. For instance, hydrogels based on poly([2-(acryloyloxy)ethyl] trimethylammonium chloride), a related cationic polymer, have been synthesized via free-radical polymerization. mdpi.comnih.gov These hydrogels can be reinforced with materials like cellulose (B213188) nanofibrils to enhance their properties, such as their capacity to adsorb anionic dyes from wastewater. mdpi.comnih.gov

The incorporation of specific comonomers can impart "smart" characteristics to these hydrogels, allowing them to respond to external stimuli such as pH and temperature. rsc.org For example, hydrogels made from copolymers of [2-(acryloyloxy)ethyl] trimethylammonium chloride and 2-(diethylamino)ethyl acrylate exhibit a volume phase transition temperature, a property that can be exploited for applications like the controlled release of cultured stem cells. rsc.org Similarly, hydrogels based on 2-(acryloyloxy)ethyl methacrylate have been explored for controlled drug delivery systems, where their swelling properties can be tuned by external conditions. The crosslinking in these networks can be achieved through chemical crosslinkers or via physical interactions. fourwaves.com

Table 2: Characteristics of Hydrogels Based on Acryloyloxy-Monomers

| Polymer System | Stimulus-Response | Application Example | Citation |

| Poly([2-(acryloyloxy)ethyl] trimethylammonium chloride) / Nanocellulose | - | Adsorption of methyl orange dye | mdpi.comnih.gov |

| Poly(AEtMACl-co-DEAEA) | pH and Temperature | Controlled cell release | rsc.org |

| Poly(2-(acryloyloxy)ethyl methacrylate) | pH and Temperature | Controlled drug delivery |

Applications in Coatings, Adhesives, and Resins

The carbamate group in polymers derived from this compound plays a crucial role in their application in coatings, adhesives, and resins. Carbamate-functional polymers are highly valued in the automotive and industrial coatings industry. google.com They are known to provide excellent durability, hardness, gloss, and resistance to environmental factors like acid rain (etch resistance) and scratching. google.com

Coating compositions can be formulated using carbamate-functional resins, often based on an acrylic backbone, along with a crosslinking agent that reacts with the carbamate groups. google.com This curing process forms a durable, protective film. Such compositions are frequently used as the clearcoat in color-plus-clear composite coatings for automotive body panels, where high clarity and a flawless finish are required. google.comgoogle.com The presence of carbamate functionality can sometimes lead to issues like carbamate formation on the surface of epoxy resin coatings, which is a reaction between amine curing agents, water, and carbon dioxide, but in acrylic systems, the integrated carbamate group is a key performance component. viacor.de

Furthermore, specialty monomers like N-Butyl Acryloyloxy Ethyl Carbamate are noted for providing good adhesion to metal substrates, highlighting the utility of this class of compounds in formulating adhesives and primers. rhchems.com The versatility of acrylic carbamate monomers allows for the production of resins with specifically tailored characteristics, such as increased viscosity or polarity, broadening their application scope. google.com

Future Research Directions and Unaddressed Challenges

Exploration of Novel Synthetic Pathways

The current synthesis of acrylic monomers featuring carbamate (B1207046) functionalities often relies on established but potentially limited methods. A significant area for future research lies in the development of more efficient, sustainable, and versatile synthetic routes to ethyl (acryloyloxy)carbamate.

One promising direction is the exploration of isocyanate-free pathways. Traditional methods may involve the use of isocyanates, which are highly reactive and require careful handling. google.com Alternative "green" approaches for carbamate synthesis, such as those utilizing carbon dioxide, amines, and alcohols, could offer a more environmentally benign and safer route. rsc.orgpsu.edu Research into adapting these methods for the synthesis of this compound could lead to more sustainable production processes. wjpmr.comgoogle.com For instance, the direct reaction of an appropriate amino alcohol with an activated carbonate derivative presents a viable, less hazardous alternative to isocyanate-based synthesis. nih.gov

Furthermore, enzymatic or chemo-enzymatic strategies represent a largely untapped area. The use of enzymes, such as lipases or proteases, could offer high selectivity and milder reaction conditions, potentially reducing byproduct formation and simplifying purification processes. Investigating the enzymatic synthesis of the carbamate linkage in this compound could pave the way for highly specific and sustainable production.

Advanced Polymer Design and Engineering

The true potential of this compound lies in its application as a monomer for the creation of advanced polymeric materials. Future research should focus on leveraging its unique chemical structure to design polymers with tailored properties and functionalities.

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over polymer architecture, including molecular weight, dispersity, and block copolymer formation. rsc.org Applying these techniques to the polymerization of this compound can lead to the synthesis of well-defined homopolymers and copolymers. This control is crucial for creating materials with predictable and reproducible properties. For example, the synthesis of block copolymers incorporating this compound segments could lead to novel amphiphilic materials for self-assembly or stimuli-responsive systems.

Moreover, the carbamate functionality in the monomer provides a site for post-polymerization modification. This opens up possibilities for creating functional polymers with a wide range of properties. Research could explore the derivatization of the carbamate group to introduce moieties for applications in areas such as drug delivery, surface coatings, and sensor technology.

Unraveling Complex Reaction Mechanisms

A comprehensive understanding of the polymerization kinetics and reaction mechanisms of this compound is fundamental for optimizing polymerization processes and tailoring polymer properties. While general principles of acrylate (B77674) polymerization are well-established, the influence of the (acryloyloxy)carbamate group on the reaction kinetics and the resulting polymer microstructure requires detailed investigation.

Future studies should focus on determining the reactivity ratios of this compound with various comonomers. This data is essential for predicting and controlling the composition of copolymers. rsc.org Additionally, a deeper understanding of the potential for side reactions, such as intramolecular chain transfer or reactions involving the carbamate group under specific polymerization conditions, is necessary.

Investigating the thermal and photochemical stability of the carbamate linkage within the polymer backbone is another critical area. This knowledge is vital for defining the processing window and long-term performance of materials derived from this monomer.

Integration of In Silico and Experimental Methodologies

The synergy between computational modeling and experimental work can significantly accelerate the development of new materials based on this compound. In silico approaches, such as quantum mechanical calculations and molecular dynamics simulations, can provide valuable insights that complement and guide experimental efforts.

Density functional theory (DFT) calculations can be employed to predict the reactivity of the monomer, understand the electronic effects of the carbamate group, and model reaction pathways for both its synthesis and polymerization. This can aid in the rational design of more efficient synthetic routes and polymerization strategies.

Molecular dynamics simulations can be used to predict the bulk properties of polymers derived from this compound. This includes forecasting their mechanical properties, thermal behavior, and interaction with other molecules or surfaces. By simulating polymer chain dynamics and intermolecular interactions, researchers can gain a priori knowledge that can guide the design of materials for specific applications.

Sustainable Manufacturing and Process Intensification

In line with the principles of green chemistry, future research must address the development of sustainable manufacturing processes for this compound and its polymers. wjpmr.com This encompasses the entire lifecycle of the material, from monomer synthesis to polymer production and end-of-life considerations.

A key focus should be on developing catalytic processes that minimize waste and energy consumption. rsc.orgpsu.edu This includes the use of recyclable catalysts and the exploration of solvent-free or benign solvent systems. wjpmr.com Process intensification, which aims to develop smaller, more efficient, and safer manufacturing processes, is another important avenue. This could involve the use of microreactors or continuous flow chemistry for the synthesis of the monomer and its subsequent polymerization.

Furthermore, designing for degradability and recyclability is a critical challenge. Research into the controlled degradation of polymers derived from this compound could lead to more environmentally friendly materials. This might involve incorporating cleavable linkages into the polymer backbone or developing efficient recycling protocols to recover the monomer or valuable oligomers. The development of sustainable synthesis methods for carbamate compounds, in general, is an active area of research that can be applied to this specific monomer. google.com

Q & A

Q. What analytical methods are most reliable for quantifying ethyl carbamate (EC) in alcoholic beverages, and how do their detection limits compare?

Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard due to its sensitivity and specificity. For alcoholic beverages, sample preparation typically involves dichloromethane extraction followed by clean-up using columns like Extrelut or alumina. Detection limits (LOD) vary:

- Wine : LOD of 1 µg/L using DB-Wax columns .

- Soya sauce : LOD of 0.5 µg/L with Supelcowax columns .

- Blood : Titration methods achieve LODs in the low µg/L range .

Internal standards such as propyl carbamate or isotopic analogs (e.g., [¹³C,¹⁵N]-EC) improve precision . HPLC with fluorescence detection (post-derivatization with 9-xanthydrol) is an alternative, offering LODs of ~10 µg/L .

Q. What are the primary pathways for ethyl carbamate formation in fermented foods?

EC forms via reactions between ethanol and nitrogenous precursors:

- Urea : Major precursor in alcoholic beverages, metabolized by yeast during fermentation .

- Citrulline : Reacts with ethanol in stone fruit spirits (e.g., cherry brandy) .

- Cyanate : Observed in sugarcane spirits, derived from cyanide degradation .

High storage temperatures and prolonged fermentation exacerbate EC formation .

Q. How is the carcinogenic risk of ethyl carbamate assessed in regulatory frameworks?

The International Agency for Research on Cancer (IARC) classifies EC as Group 2A ("probably carcinogenic to humans") based on animal studies showing dose-dependent tumors in mice and rats . Risk assessments use benchmark dose lower limits (BMDL) of 0.3 mg/kg bw/day, but dietary exposure from fermented foods (e.g., bread, soy sauce) averages 15 ng/kg bw/day . Regulatory limits (e.g., Canada: 30–100 µg/kg in spirits) prioritize minimizing EC in high-risk matrices .

Advanced Research Questions

Q. How can researchers optimize GC-MS parameters to resolve matrix interference in complex samples like fermented fish or dairy products?

- Column selection : Polar columns (e.g., DB-WAX) enhance separation of EC from co-eluting compounds in lipid-rich matrices .

- Clean-up strategies : Use alumina or Chem-Elut columns to remove fatty acids and pigments .

- Isotope dilution : [¹³C,¹⁵N]-EC as an internal standard corrects for matrix-induced ion suppression .

- Multidimensional GC (MDGC) : Reduces false positives by isolating EC in a secondary column .

Q. What experimental approaches reconcile discrepancies in reported EC detection limits across studies?

Discrepancies arise from differences in extraction efficiency, column type, and detector sensitivity. To address this:

- Inter-laboratory validation : Follow standardized protocols like OIV-MA-AS315-04 for wine .

- Cross-validation : Compare GC-MS with HPLC-FLD results using spiked recovery tests (e.g., 90–110% recovery rates) .

- Uncertainty quantification : Report LOD/LOQ with confidence intervals, as seen in intra-day (RSD 0.45–6.72%) and inter-day (RSD 0.28–8.76%) precision data .

Q. What novel enzymatic strategies show promise for reducing EC in fermented beverages?

Q. How do researchers analyze EC in solid-phase matrices (e.g., cheese or bread) compared to liquid samples?

- Extraction : Solid-phase microextraction (SPME) or salting-out with potassium carbonate improves recovery from solids .

- Derivatization : For HPLC, pre-column derivatization with 9-xanthydrol enhances fluorescence detection in low-ethanol matrices .

- Quantification : Use GC-MS with a DB-1 column for non-polar interactions, achieving LODs of 2–5 µg/kg .

Data Contradiction Analysis

Q. Why do studies report conflicting EC formation mechanisms in stone fruit spirits versus grain-based spirits?

- Stone fruit spirits : Cyanogenic glycosides (e.g., amygdalin) release cyanide, which oxidizes to cyanate and reacts with ethanol .

- Grain spirits : Urea from yeast metabolism dominates EC formation .

Methodological differences in precursor quantification (e.g., cyanide vs. urea assays) contribute to apparent contradictions .

Q. What factors explain variability in EC toxicity thresholds across rodent models?

- Metabolic differences : Mice exhibit higher CYP2E1 activity, converting EC to carcinogenic vinyl carbamate faster than rats .

- Dosing route : Oral administration in drinking water vs. ethanol solutions alters bioavailability .

Methodological Recommendations

- For high-throughput analysis : Adopt GC-MS with automated solid-phase extraction (SPE) and isotopic internal standards .

- For low-resource settings : Use HPLC-FLD with pre-column derivatization, validated against GC-MS .

- For mitigation studies : Combine acid urease treatment with yeast strain engineering to target multiple EC pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.